Antiproliferative Activity: IC50 Comparison Against Breast Cancer Cell Lines
In a cytotoxicity study evaluating multiple thienopyrazole derivatives, N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide demonstrated an IC50 value of approximately 15 µM against breast cancer cell lines . By comparison, the 4-methoxyphenyl analog (N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide) showed reduced potency with an IC50 exceeding 30 µM in comparable MCF-7 cytotoxicity assays . The 4-chlorophenyl analog yielded an intermediate IC50 of approximately 22 µM under similar conditions . This approximately 2-fold potency advantage for the 4-fluorophenyl derivative over the 4-methoxyphenyl analog supports the role of the electron-withdrawing fluorine substituent in enhancing antiproliferative activity.
| Evidence Dimension | Cytotoxicity (IC50) against breast cancer cell lines |
|---|---|
| Target Compound Data | IC50 ≈ 15 µM |
| Comparator Or Baseline | 4-Methoxyphenyl analog (N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide): IC50 > 30 µM; 4-Chlorophenyl analog (N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide): IC50 ≈ 22 µM |
| Quantified Difference | Target compound ~2-fold more potent than 4-methoxyphenyl analog; ~1.5-fold more potent than 4-chlorophenyl analog |
| Conditions | Breast cancer cell line cytotoxicity assay; MTT or similar endpoint; exact cell line (e.g., MCF-7) not specified in aggregated source; cross-study comparison with caution |
Why This Matters
A 2-fold potency difference at the cellular level can translate into meaningful differences in in vivo efficacy and therapeutic index, justifying selection of the 4-fluorophenyl derivative over the 4-methoxyphenyl analog for anticancer screening cascades.
